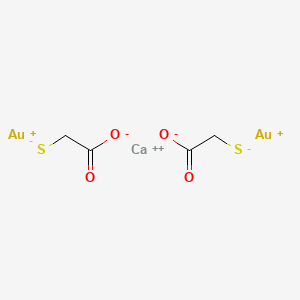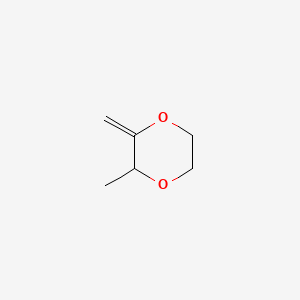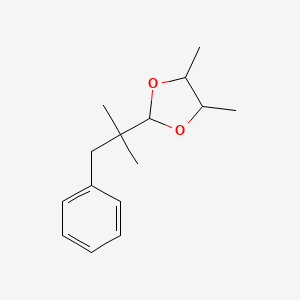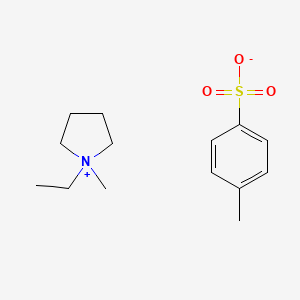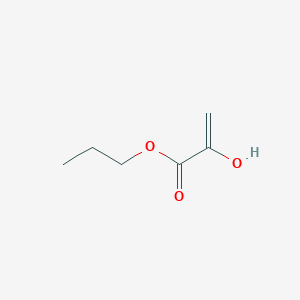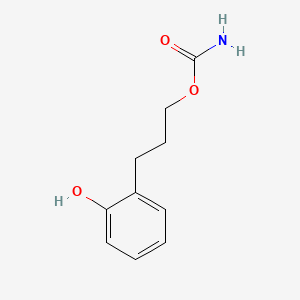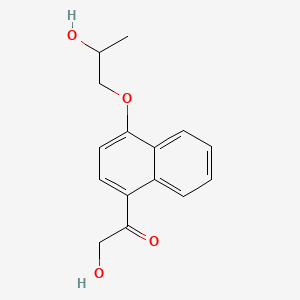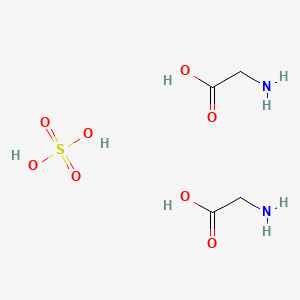![molecular formula C9H20ClNO2Si B13789116 [tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate CAS No. 82475-65-8](/img/structure/B13789116.png)
[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate is a chemical compound with a unique structure that includes a tert-butyl group, dimethylsilyl group, and a carbamate group attached to a 2-chloroethyl moiety
Métodos De Preparación
The synthesis of [tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate typically involves the reaction of tert-butyl(dimethyl)silyl chloride with N-(2-chloroethyl)carbamate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. Common solvents used in this reaction include dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbamate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and carbon dioxide.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of [tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate involves the interaction of its functional groups with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their activity. The silyl group provides steric protection, preventing unwanted side reactions and enhancing the selectivity of the compound.
Comparación Con Compuestos Similares
Similar compounds to [tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate include:
tert-Butyldimethylsilyl chloride: Used as a silylating agent in organic synthesis.
N-(2-chloroethyl)carbamate: A simpler carbamate derivative with similar reactivity.
tert-Butyl(dimethyl)silyl amine: A related compound with an amine group instead of a carbamate.
Compared to these compounds, this compound offers unique reactivity due to the presence of both silyl and carbamate groups, making it a versatile tool in synthetic and biological applications.
Propiedades
Número CAS |
82475-65-8 |
|---|---|
Fórmula molecular |
C9H20ClNO2Si |
Peso molecular |
237.80 g/mol |
Nombre IUPAC |
[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C9H20ClNO2Si/c1-9(2,3)14(4,5)13-8(12)11-7-6-10/h6-7H2,1-5H3,(H,11,12) |
Clave InChI |
MIYBWVMUKYDWKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


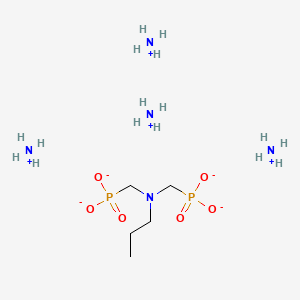

![L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B13789062.png)
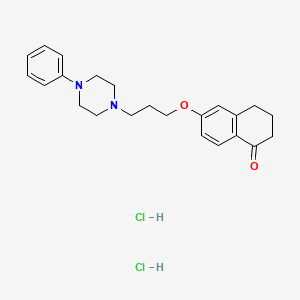
![calcium;2-[[4-[acetyl-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13789071.png)
